molecular formula C31H33N5O6 B593633 4-(4-Methoxyphenyl)-1-piperazinecarboxylicacid,hexahydro-1,3-dioxo-7-[(4-phenoxyphenyl)methyl]imidazo[1,5-a]pyrazin-2-ylester CAS No. 1831135-56-8

4-(4-Methoxyphenyl)-1-piperazinecarboxylicacid,hexahydro-1,3-dioxo-7-[(4-phenoxyphenyl)methyl]imidazo[1,5-a]pyrazin-2-ylester

Cat. No. B593633
M. Wt: 571.634
InChI Key: JJXNIRULKJQOCI-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule with several functional groups, including a piperazine ring, a carboxylic acid ester, and an imidazopyrazine ring system. The presence of methoxy and phenoxy substituents suggests that it may have interesting chemical properties .


Molecular Structure Analysis

The molecular structure of this compound would likely be quite complex due to the presence of multiple ring systems and functional groups. The exact structure would depend on the specific arrangement of these groups within the molecule .


Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the ester, piperazine, and imidazopyrazine groups. For example, the ester could potentially undergo hydrolysis or transesterification reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Factors such as polarity, solubility, and stability would be influenced by the presence and arrangement of the various functional groups .

Scientific Research Applications

Pharmaceutical Analysis

The chemical structure of interest is closely related to imidazole derivatives used in pharmaceuticals. For instance, ketoconazole, an antifungal agent, is an imidazole derivative effective against a wide range of mycoses, and its pharmaceutical analysis is critical for ensuring therapeutic effectiveness and safety. Methods for its quantitative determination in biological fluids and pharmaceutical preparations have been developed, emphasizing the importance of accurate analysis in pharmaceuticals (Shamsipur & Jalali, 2000).

Synthesis and Chemical Transformations

Innovative syntheses of aryl-tethered imidazopyrazines, including compounds similar to the one , have been reported. These syntheses involve base-catalyzed ring transformations, demonstrating the versatility of these compounds in chemical synthesis (Pratap, Roy, Roy, & Ram, 2007).

Receptor Binding Studies

Research has been conducted on novel imidazoazines with significant affinities for dopamine receptors. This highlights the potential use of such compounds in neuroscience and pharmacology, particularly in understanding receptor dynamics and developing new therapeutic agents (Enguehard-Gueiffier et al., 2006).

Synthesis of Derivatives with Biological Activity

Several derivatives of imidazopyrazines have been synthesized and evaluated for their biological activities, such as antimicrobial and antitumor properties. This showcases the compound's relevance in the development of new drugs and therapeutic agents (Naylor et al., 1993).

Potential in Drug Discovery

The structure of interest is related to compounds used in drug discovery, especially for treating conditions like anxiety and depression. Research on similar phenylpiperazine derivatives indicates their potential in developing new treatments for mental health disorders (Moreira et al., 2021).

Safety And Hazards

The safety and hazards associated with this compound would depend on its exact structure and properties. As with any chemical, appropriate safety precautions should be taken when handling it .

properties

IUPAC Name

[1,3-dioxo-7-[(4-phenoxyphenyl)methyl]-5,6,8,8a-tetrahydroimidazo[1,5-a]pyrazin-2-yl] 4-(4-methoxyphenyl)piperazine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H33N5O6/c1-40-25-13-9-24(10-14-25)33-16-18-34(19-17-33)31(39)42-36-29(37)28-22-32(15-20-35(28)30(36)38)21-23-7-11-27(12-8-23)41-26-5-3-2-4-6-26/h2-14,28H,15-22H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJXNIRULKJQOCI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2CCN(CC2)C(=O)ON3C(=O)C4CN(CCN4C3=O)CC5=CC=C(C=C5)OC6=CC=CC=C6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H33N5O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

571.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[1,3-Dioxo-7-[(4-phenoxyphenyl)methyl]-5,6,8,8a-tetrahydroimidazo[1,5-a]pyrazin-2-yl] 4-(4-methoxyphenyl)piperazine-1-carboxylate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(4-Methoxyphenyl)-1-piperazinecarboxylicacid,hexahydro-1,3-dioxo-7-[(4-phenoxyphenyl)methyl]imidazo[1,5-a]pyrazin-2-ylester
Reactant of Route 2
Reactant of Route 2
4-(4-Methoxyphenyl)-1-piperazinecarboxylicacid,hexahydro-1,3-dioxo-7-[(4-phenoxyphenyl)methyl]imidazo[1,5-a]pyrazin-2-ylester
Reactant of Route 3
Reactant of Route 3
4-(4-Methoxyphenyl)-1-piperazinecarboxylicacid,hexahydro-1,3-dioxo-7-[(4-phenoxyphenyl)methyl]imidazo[1,5-a]pyrazin-2-ylester
Reactant of Route 4
Reactant of Route 4
4-(4-Methoxyphenyl)-1-piperazinecarboxylicacid,hexahydro-1,3-dioxo-7-[(4-phenoxyphenyl)methyl]imidazo[1,5-a]pyrazin-2-ylester
Reactant of Route 5
Reactant of Route 5
4-(4-Methoxyphenyl)-1-piperazinecarboxylicacid,hexahydro-1,3-dioxo-7-[(4-phenoxyphenyl)methyl]imidazo[1,5-a]pyrazin-2-ylester
Reactant of Route 6
Reactant of Route 6
4-(4-Methoxyphenyl)-1-piperazinecarboxylicacid,hexahydro-1,3-dioxo-7-[(4-phenoxyphenyl)methyl]imidazo[1,5-a]pyrazin-2-ylester

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